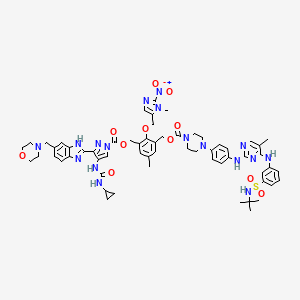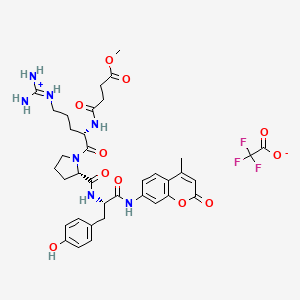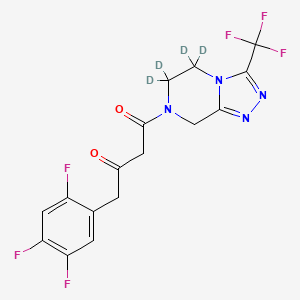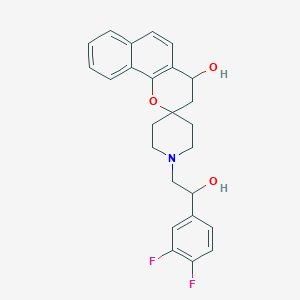
D-Mannitol-1,1'-d2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Mannitol-d2: is a deuterated form of D-Mannitol, a six-carbon sugar alcohol. It is a white crystalline powder with a sweet taste and is commonly used in various industries, including food, pharmaceuticals, and medicine. The deuterium labeling in D-Mannitol-d2 makes it particularly useful in scientific research, especially in studies involving metabolic pathways and molecular interactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of D-Mannitol-d2 typically involves the reduction of D-Mannose-d2. The reduction process can be carried out using catalytic hydrogenation with a catalyst such as Raney Nickel or Palladium on Carbon under hydrogen gas at elevated pressures and temperatures. The reaction conditions need to be carefully controlled to ensure the selective reduction of the aldehyde group to a primary alcohol without affecting the deuterium labeling.
Industrial Production Methods: Industrial production of D-Mannitol-d2 can be achieved through microbial fermentation. Specific strains of bacteria or fungi, such as Leuconostoc mesenteroides, can be genetically engineered to produce D-Mannitol-d2 from deuterated glucose. The fermentation process involves optimizing the growth conditions, such as pH, temperature, and nutrient availability, to maximize the yield of D-Mannitol-d2.
化学反応の分析
Types of Reactions:
Oxidation: D-Mannitol-d2 can undergo oxidation reactions to form D-Mannose-d2 or D-Mannitol-d2 derivatives. Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: As mentioned earlier, D-Mannitol-d2 is typically synthesized through the reduction of D-Mannose-d2.
Substitution: D-Mannitol-d2 can participate in substitution reactions where hydroxyl groups are replaced by other functional groups, such as halides or esters.
Common Reagents and Conditions:
Oxidation: Nitric acid, potassium permanganate, and other strong oxidizing agents.
Reduction: Hydrogen gas with catalysts like Raney Nickel or Palladium on Carbon.
Substitution: Halogenating agents like thionyl chloride or acylating agents like acetic anhydride.
Major Products:
Oxidation: D-Mannose-d2, D-Mannitol-d2 derivatives.
Reduction: D-Mannitol-d2.
Substitution: Halogenated or esterified D-Mannitol-d2 derivatives.
科学的研究の応用
Chemistry: D-Mannitol-d2 is used as a reference material in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium labeling. It helps in studying molecular structures and interactions.
Biology: In biological research, D-Mannitol-d2 is used to trace metabolic pathways and understand the role of mannitol in various physiological processes. It is also used in studies involving osmotic stress and cellular responses.
Medicine: D-Mannitol-d2 is used in medical research to study its effects as an osmotic diuretic. It helps in understanding the pharmacokinetics and pharmacodynamics of mannitol in the human body.
Industry: In the food industry, D-Mannitol-d2 is used as a low-calorie sweetener and a stabilizer in various products. Its deuterium labeling also makes it useful in quality control and product testing.
作用機序
D-Mannitol-d2 exerts its effects primarily through its osmotic properties. As an osmotic diuretic, it increases the osmolarity of blood plasma, leading to the movement of water from tissues into the bloodstream. This results in increased urine production and reduced intracranial and intraocular pressure. The deuterium labeling does not significantly alter its mechanism of action compared to non-deuterated D-Mannitol.
類似化合物との比較
D-Mannitol: The non-deuterated form of D-Mannitol-d2, commonly used in similar applications.
L-Sorbitol: An isomer of D-Mannitol with similar properties and applications.
Erythritol: Another sugar alcohol used as a low-calorie sweetener.
Uniqueness: D-Mannitol-d2 is unique due to its deuterium labeling, which makes it particularly useful in scientific research involving isotopic tracing and NMR spectroscopy. This labeling allows for more precise studies of metabolic pathways and molecular interactions compared to non-deuterated compounds.
特性
分子式 |
C6H14O6 |
|---|---|
分子量 |
184.18 g/mol |
IUPAC名 |
(2R,3R,4R,5R)-1,1-dideuteriohexane-1,2,3,4,5,6-hexol |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4-,5-,6-/m1/s1/i1D2 |
InChIキー |
FBPFZTCFMRRESA-SRGBYSQTSA-N |
異性体SMILES |
[2H]C([2H])([C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)O |
正規SMILES |
C(C(C(C(C(CO)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


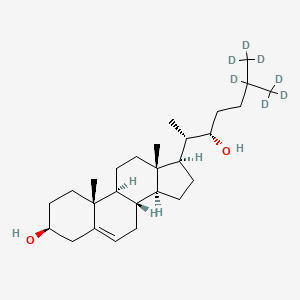
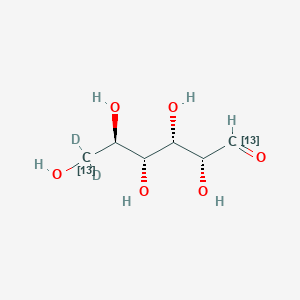
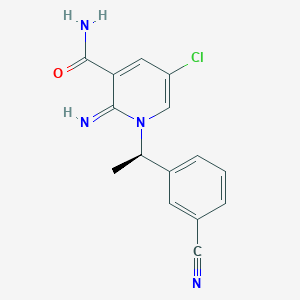
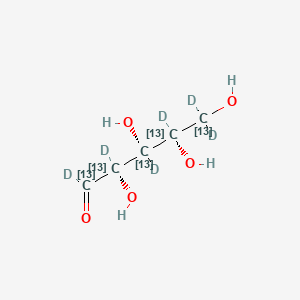
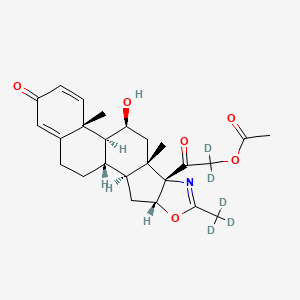
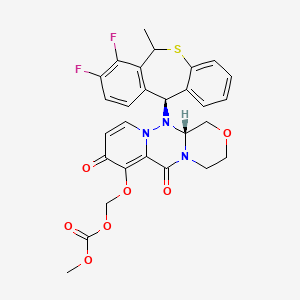
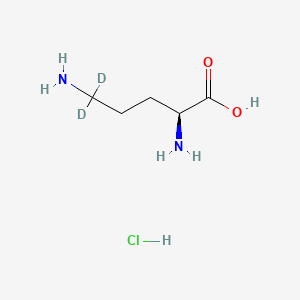
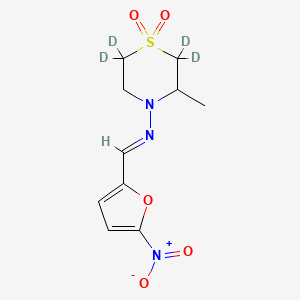
![3,6-Dideuterio-1,7-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12410776.png)
